molecular formula C9H11NO3S B2501520 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid CAS No. 2059937-77-6

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid

Cat. No.: B2501520
CAS No.: 2059937-77-6
M. Wt: 213.25
InChI Key: PGVPNNCJRLMIIJ-UHFFFAOYSA-N
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Description

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid is a sulfonimidoyl-substituted benzoic acid derivative. Its structure features a benzoic acid core with a methyl(methylimino)oxo-sulfanyl group at the 3-position. This functional group confers unique electronic and steric properties, making it relevant in medicinal chemistry and agrochemical research. The sulfur atom in the sulfonimidoyl group adopts a lambda6 configuration, which influences its reactivity and interaction with biological targets .

Properties

IUPAC Name

3-(N,S-dimethylsulfonimidoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-10-14(2,13)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVPNNCJRLMIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=S(=O)(C)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution-Based Approaches

A plausible route involves the introduction of the methyl(methylimino)oxo-lambda6-sulfanyl group to a pre-functionalized benzoic acid scaffold. For example, 3-aminobenzoic acid may serve as a starting material, undergoing sequential methylation and sulfonation. The methylimino group can be introduced via reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride, followed by sulfonation with sulfur trioxide under controlled conditions.

Key Reaction Parameters :

  • Temperature: 0–5°C for amination; 25–30°C for sulfonation
  • Solvent: Tetrahydrofuran (THF) for amination; dichloromethane (DCM) for sulfonation
  • Catalysts: Triethylamine (TEA) for acid scavenging

Condensation and Cyclization Strategies

Analogous to the synthesis of 3-[(5-cyano-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzoic acid, a multi-component condensation reaction could be employed. For instance, reacting 3-mercaptobenzoic acid with methyl isocyanate and methyl iodide in the presence of a base may yield the target compound through a nucleophilic acyl substitution mechanism.

Hypothetical Reaction Pathway :

  • Thiol activation via deprotonation (using TEA or DBU)
  • Nucleophilic attack on methyl isocyanate to form a thiocarbamate intermediate
  • Methylation of the imino nitrogen using methyl iodide

Industrial-Scale Production Considerations

Process Intensification Techniques

Industrial synthesis likely employs continuous flow reactors to enhance heat and mass transfer, particularly for exothermic steps like sulfonation. A patent describing the preparation of 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid highlights the use of dioxane as a solvent and triethylamine as a base, which could be adapted for this compound.

Table 1: Comparative Analysis of Solvent Systems

Solvent Boiling Point (°C) Dielectric Constant Suitability for Sulfonation
Dioxane 101 2.21 High (polar aprotic)
THF 66 7.52 Moderate
Dichloromethane 40 8.93 Low (non-polar)

Purification and Quality Control

Post-synthesis purification typically involves recrystallization from ethanol-water mixtures or column chromatography using silica gel (60–120 mesh). High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase ensures ≥95% purity.

Mechanistic Insights and Byproduct Management

Competing Side Reactions

The primary side reaction involves over-sulfonation, leading to disulfide byproducts. This is mitigated by:

  • Strict temperature control (<30°C)
  • Gradual addition of sulfonating agents
  • Use of radical scavengers like 2,6-di-tert-butyl-4-methylphenol (BHT)

Reaction Monitoring Techniques

In situ Fourier-transform infrared (FTIR) spectroscopy tracks the disappearance of the thiol (-SH) stretch at ~2550 cm⁻¹ and the emergence of sulfonyl (-SO) peaks at 1150–1300 cm⁻¹.

Chemical Reactions Analysis

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to cell growth, apoptosis, and metabolism. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Positional Isomers: 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoic Acid

  • Molecular Formula: C₈H₉NO₃S (identical to the target compound but with substituent at the para position) .
  • Key Differences :
    • The para-substituted isomer (4-position) exhibits distinct electronic effects due to the spatial alignment of the sulfonimidoyl and carboxylic acid groups. This may alter acidity (pKa) and hydrogen-bonding capacity compared to the meta-substituted target compound.
    • Applications : Positional isomers are often tested for divergent biological activities; the para isomer may show enhanced solubility in polar solvents .

Substituent Variations: 3-((Dimethyl(oxo)-l6-sulfaneylidene)amino)benzoic Acid

  • Molecular Formula: C₉H₁₁NO₃S (vs. C₈H₉NO₃S for the target compound) .
  • Key Differences: Replaces the methylimino group with a dimethyl-oxo configuration on sulfur. Hazard Profile: Classified with warnings for acute toxicity (H302, H312) and skin/eye irritation (H315, H319), suggesting higher reactivity compared to the target compound .

Complex Sulfonimidoyl Derivatives: 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic Acid

  • Molecular Formula: C₉H₁₁NO₅S₂ .
  • Key Differences :
    • Incorporates a sulfamoyl group in addition to the dimethyl(oxo)-sulfonimidoyl moiety. This increases molecular weight (277.3 g/mol) and introduces additional hydrogen-bonding sites.
    • Applications : The dual sulfonimidoyl-sulfamoyl structure may enhance binding to enzymes or receptors, making it a candidate for drug discovery .

Cyclic and Fluorinated Analogues

  • Example 1: 1-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentane-1-carboxylic acid hydrochloride () Structure: Cyclopentane ring replaces the benzene core, altering conformational flexibility. Impact: Reduced aromaticity may decrease π-π stacking interactions but improve metabolic stability .
  • Example 2: 3-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid () Structure: Fluorine substituent at the 3-position and a fused thiolan (tetrahydrothiophene) ring. The thiolan ring adds steric hindrance, which could modulate target selectivity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
3-[Methyl(methylimino)oxo-λ⁶-sulfanyl]benzoic acid C₈H₉NO₃S 213.25 (est.) 3-sulfonimidoyl, methylimino Potential enzyme inhibition
4-[imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid C₈H₉NO₃S 213.25 4-sulfonimidoyl, methylimino Enhanced solubility in polar solvents
3-((Dimethyl(oxo)-λ⁶-sulfaneylidene)amino)benzoic acid C₉H₁₁NO₃S 213.25 3-dimethyl(oxo)-sulfonimidoyl Acute toxicity warnings
3-{[Dimethyl(oxo)-λ⁶-sulfanylidene]sulfamoyl}benzoic acid C₉H₁₁NO₅S₂ 277.30 Dual sulfonimidoyl-sulfamoyl Drug discovery candidate
3-Fluoro-4-[(1-oxo-λ⁶-thiolan-1-ylidene)amino]benzoic acid C₁₁H₁₁FNO₃S 265.27 3-fluoro, thiolan-fused sulfonimidoyl Improved membrane permeability

Biological Activity

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid is a sulfur-containing organic compound with notable potential in medicinal chemistry. Its unique structure, characterized by a benzoic acid moiety substituted with an imino group and a lambda6-sulfanyl group, positions it as a candidate for various biological applications, including enzyme inhibition and anticancer activity.

  • Molecular Formula : C₉H₁₁N₁O₃S
  • Molecular Weight : Approximately 199.23 g/mol
  • CAS Number : 1800399-17-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid through Michael addition techniques. The compound can undergo various chemical transformations, including oxidation and reduction reactions that modify its functional groups for enhanced biological activity.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, one derivative demonstrated up to 80% inhibition in ABTS radical scavenging assays and 77% inhibition in DPPH assays, suggesting its potential as an antioxidant agent .

Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly against HeLa cells. Preliminary findings suggest that it may inhibit cell proliferation by interfering with specific biochemical pathways involved in cancer cell growth. The mechanism of action appears to involve the formation of hydrogen bonds with enzyme active sites, potentially leading to enzyme inhibition .

Enzyme Inhibition

The imino group present in the structure is believed to play a critical role in enzyme inhibition. This interaction can affect various metabolic pathways, making the compound a subject of interest for further research into its therapeutic applications .

In Vitro Studies

In vitro studies have shown promising results regarding the cytotoxicity of this compound against several cancer cell lines. For example:

  • HeLa Cells : The compound exhibited significant cytotoxic effects, with ongoing research aimed at elucidating the underlying mechanisms.
  • Other Cancer Lines : Similar compounds have shown varying degrees of antiproliferative activity against different cancer cell lines, indicating the potential for broad-spectrum anticancer effects .

Comparative Analysis

To understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesAnticancer Activity (IC50)
3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acidEthyl substituentNot specified
3-[Methyl(imino)oxo-lambda6-sulfanyl]benzoic acidVariations in functional group positioningNot specified
4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acidPara substitutionNot specified

This comparative analysis highlights how variations in substituents can influence biological activity and efficacy.

The proposed mechanism involves:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways related to cell growth and apoptosis.
  • Biochemical Pathways : Its interactions may lead to alterations in signaling pathways that govern cell proliferation and survival .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting temperature, solvent polarity, and catalyst loading. For example, oxidation steps using potassium permanganate in alkaline media (as in analogous benzoic acid derivatives) can enhance regioselectivity . Purification via recrystallization or chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating high-purity products. Kinetic studies tracking intermediate formation (e.g., via HPLC or in-situ IR) help identify bottlenecks in multi-step syntheses .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C, DEPT) to confirm substituent positions and sulfur oxidation states.
  • FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350-1150 cm⁻¹) groups.
  • High-resolution mass spectrometry (HRMS) to validate molecular formula.
  • X-ray crystallography (if single crystals are obtainable) for definitive structural confirmation .

Q. What factors influence the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability is pH- and temperature-dependent. Conduct accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions to identify degradation products (e.g., via LC-MS). Store samples in inert atmospheres (argon) at –20°C to prevent hydrolysis or oxidation of the sulfanyl group .

Advanced Research Questions

Q. How can computational tools predict feasible synthetic routes for this compound?

  • Methodological Answer : Employ databases like REAXYS and PISTACHIO to screen precursor compatibility and reaction feasibility. Set plausibility thresholds (e.g., >0.01) to filter viable pathways. For example, retrosynthetic analysis may prioritize coupling reactions (e.g., triazine-based intermediates) or sulfoxidation steps . Validate predictions with small-scale pilot reactions and DFT calculations to assess transition-state energetics .

Q. How should researchers resolve contradictions in kinetic data during mechanistic studies?

  • Methodological Answer : Use a combination of:

  • Isotopic labeling (e.g., ¹⁸O in sulfonyl groups) to track oxygen transfer pathways.
  • Variable-temperature NMR to detect transient intermediates.
  • Multivariate statistical analysis (e.g., PCA) to deconvolute overlapping kinetic profiles from multi-step mechanisms . For example, discrepancies in rate constants may arise from competing oxidation states of sulfur, requiring controlled anaerobic conditions .

Q. What strategies are effective for evaluating the biological activity of this compound against specific targets?

  • Methodological Answer : Design dose-response assays (e.g., IC₅₀ determination) in target-specific models (e.g., enzyme inhibition or cell viability assays). Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to active sites (e.g., sulfhydryl-containing enzymes). Pair with metabolomic profiling (LC-MS/MS) to identify off-target interactions .

Q. How can regioselectivity challenges in substitution reactions involving this compound be addressed?

  • Methodological Answer : Modify directing groups (e.g., electron-withdrawing substituents on the benzoic acid ring) to control electrophilic aromatic substitution. Use sodium methoxide in methanol for methoxylation at specific positions, as demonstrated in analogous bromo-hydroxy-benzoic acid derivatives . Computational modeling (e.g., Hammett σ values) can predict substituent effects on reactivity .

Q. How to design derivatives of this compound to enhance pharmacological properties?

  • Methodological Answer : Introduce bioisosteric replacements (e.g., replacing methylsulfanyl with trifluoromethyl groups for metabolic stability) . Optimize logP values (<5) via halogenation or hydroxylation to improve bioavailability. Validate derivatives using in vitro ADMET assays (e.g., microsomal stability, CYP450 inhibition) .

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